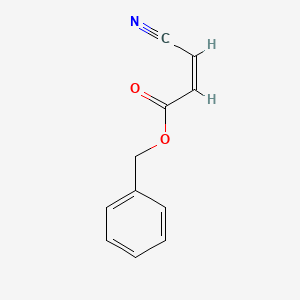

(Z)-Benzyl 3-cyanoacrylate

Description

Contextualization within Modern Cyanoacrylate Chemistry and Polymer Science

Cyanoacrylates are a class of vinyl monomers known for their rapid, anionic polymerization, a characteristic that has led to their widespread use as "superglues" or instant adhesives for industrial, medical, and household applications. nih.govpcbiochemres.com The fundamental structure of a cyanoacrylate consists of a vinyl group double-bonded to both a cyano (-CN) group and an ester group (-COOR). This unique arrangement of electron-withdrawing groups makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, which initiates the polymerization process. nih.gov

The polymerization of cyanoacrylates is typically initiated by weak bases, such as moisture, and proceeds via an anionic mechanism. pcbiochemres.com This rapid polymerization at room temperature is a key feature that distinguishes them from many other polymer systems. pcbiochemres.com The properties of the resulting polymer, poly(cyanoacrylate), can be tailored by varying the 'R' group of the ester. For instance, short-chain alkyl esters like methyl and ethyl cyanoacrylate are common in industrial adhesives, while longer-chain esters such as n-butyl and 2-octyl cyanoacrylate are utilized in medical applications as tissue adhesives. nih.gov

Benzyl (B1604629) cyanoacrylate, and by extension its (Z)-isomer, fits within this framework as a specific type of cyanoacrylate monomer. The presence of the benzyl group is expected to influence the monomer's reactivity and the properties of the resulting polymer, such as its thermal stability and mechanical properties. The stereochemistry of the monomer, specifically the (Z)-configuration, could further impact the stereoregularity and, consequently, the physical and chemical properties of the poly(benzyl cyanoacrylate).

Current Research Landscape and Unresolved Scientific Inquiries

The current research landscape for cyanoacrylates is broad, with significant efforts focused on the development of new monomers for specialized applications, the control of polymerization for producing well-defined polymers, and the formulation of adhesives with enhanced properties. researchgate.netmdpi.com Research into the radical polymerization of cyanoacrylates, which is more challenging than anionic polymerization but offers greater synthetic versatility, is an active area of investigation. nih.gov

However, specific research focusing on (Z)-Benzyl 3-cyanoacrylate is not prominently featured in the available literature. Key unresolved scientific inquiries that would be pertinent to this specific compound include:

Stereoselective Synthesis: Methods for the high-yield, stereoselective synthesis of the (Z)-isomer of benzyl 3-cyanoacrylate are not well-documented. Achieving high stereoselectivity is crucial for understanding the specific properties of the (Z)-isomer and its corresponding polymer.

Stereospecific Polymerization: The influence of the (Z)-isomer on the stereochemistry of the resulting poly(benzyl cyanoacrylate) during both anionic and radical polymerization is an open question. Understanding how the monomer's geometry translates to the polymer's tacticity is essential for controlling polymer properties.

Unique Properties and Applications: The specific properties endowed by the (Z)-benzyl group, such as potential differences in polymerization kinetics, polymer thermal stability, or biocompatibility compared to the (E)-isomer or other alkyl cyanoacrylates, remain to be thoroughly investigated. This includes exploring niche applications where the specific stereochemistry might be advantageous.

Evolution of Scientific Understanding Pertaining to this compound

The scientific understanding of cyanoacrylates has evolved significantly since their accidental discovery. pcbiochemres.com Initial research focused on their remarkable adhesive properties. Subsequent work has delved into the mechanism of their rapid anionic polymerization. More recently, controlled polymerization techniques have been explored to synthesize poly(cyanoacrylates) with specific molecular weights and architectures for advanced applications, including in the biomedical field for drug delivery and tissue engineering. mdpi.com

The understanding of benzyl cyanoacrylate specifically has progressed from its inclusion in general studies of cyanoacrylate polymerization to investigations into its copolymerization with other monomers. However, a detailed timeline of the scientific understanding of the specific (Z)-isomer of benzyl 3-cyanoacrylate is difficult to construct due to the limited specific research on this compound. The evolution of analytical techniques, such as high-resolution NMR and chromatography, would be instrumental in differentiating and characterizing the (Z)- and (E)-isomers and their respective polymers, should such research be undertaken.

Data Tables

Due to the lack of specific data for "this compound" in the search results, a detailed data table cannot be generated. However, a general table for common cyanoacrylates is provided for context.

Table 1: Properties of Common Cyanoacrylate Monomers

| Monomer | Chemical Formula | Molar Mass ( g/mol ) | Common Applications |

|---|---|---|---|

| Methyl 2-cyanoacrylate | C₅H₅NO₂ | 111.10 | Industrial adhesives nih.gov |

| Ethyl 2-cyanoacrylate | C₆H₇NO₂ | 125.13 | Household and industrial adhesives nih.govpcbiochemres.com |

| n-Butyl cyanoacrylate | C₈H₁₁NO₂ | 153.18 | Medical tissue adhesives nih.govresearchgate.net |

| 2-Octyl cyanoacrylate | C₁₂H₁₉NO₂ | 209.28 | Medical tissue adhesives nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

benzyl (Z)-3-cyanoprop-2-enoate |

InChI |

InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4- |

InChI Key |

ISTMDTFQYFVMHN-DAXSKMNVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C\C#N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Z Benzyl 3 Cyanoacrylate

Condensation Reaction Pathways for Monomer Synthesis

The synthesis of the (Z)-Benzyl 3-cyanoacrylate monomer is predominantly achieved through condensation reaction pathways that first generate an oligomeric or polymeric intermediate. This prepolymer is then thermally "cracked" to yield the high-purity monomer. google.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, the reactants are benzyl (B1604629) cyanoacetate (B8463686) (the active methylene compound) and formaldehyde (B43269) (the carbonyl compound). The reaction is typically catalyzed by a weak base, such as a primary or secondary amine. wikipedia.orgsigmaaldrich.com

The mechanism proceeds through several key steps:

Enolate Formation : The basic amine catalyst deprotonates the α-carbon of benzyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and carboxyl groups. This step generates a resonance-stabilized enolate ion. youtube.comyoutube.com

Iminium Ion Formation : The amine catalyst also reacts with the formaldehyde to form a highly electrophilic iminium ion. This is considered a key step, as the iminium ion is more reactive towards the enolate than formaldehyde itself. youtube.comyoutube.com

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. youtube.com

Catalyst Regeneration and Dehydration : The resulting intermediate undergoes rearrangement and elimination of a water molecule, leading to the formation of the α,β-unsaturated product, this compound, and regeneration of the amine catalyst. sigmaaldrich.comyoutube.com

This process typically results in the formation of a low-molecular-weight polymer or oligomer of the cyanoacrylate, which must be processed further to obtain the monomer. google.com

The choice of catalyst and the optimization of reaction conditions are critical for maximizing the yield and purity of the resulting cyanoacrylate. Weakly basic catalysts are preferred to prevent the self-condensation of the aldehyde reactant. wikipedia.org Amines such as piperidine (B6355638) and piperazine (B1678402) are commonly employed. google.comwikipedia.org

The reaction environment, including temperature and solvent, also plays a significant role. For instance, the Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as the solvent. wikipedia.org Industrial processes often aim to control the reaction temperature to manage the rate of polymerization and the characteristics of the resulting prepolymer. google.com Research into novel catalytic systems is ongoing, with a focus on improving efficiency and simplifying processes. While solid acid catalysts like Fe2O3/ZrO2 have been explored for related reactions like benzylation, the Knoevenagel condensation for cyanoacrylates predominantly relies on basic catalysts. jocpr.com

The following table, based on data for the synthesis of n-butyl cyanoacrylate (BCA), illustrates how different catalytic systems and conditions can influence the outcome of the synthesis.

| Catalyst | Reactants | Temperature | Final Product Yield | Final Product Purity | Reference Compound |

| Piperidine | Cyanoacetic acid n-butyl ester, Paraformaldehyde | 100-110°C | 63% | 98.8% | n-Butyl Cyanoacrylate |

| Butyric acid alkylbenzyldimethylammonium salt | Cyanoacetic acid n-butyl ester, Dialkoxymethane | 80°C | 62% | 98.5% | n-Butyl Cyanoacrylate |

| Naphthene sulfonic acid piperazine salt | Cyanoacetic acid n-butyl ester, Dialkoxymethane | 80°C | - | - | n-Butyl Cyanoacrylate |

| Piperidine | Cyanoacetic acid n-butyl ester, Dialkoxymethane | 90°C | 55% | 98.1% | n-Butyl Cyanoacrylate |

| This data is derived from examples for the synthesis of n-butyl cyanoacrylate and serves to illustrate the impact of different catalysts and conditions. google.com |

Purification Strategies for High-Purity this compound Monomer

Obtaining a high-purity monomer is crucial, as impurities can affect polymerization and adhesive properties. The primary method for purification involves a two-stage distillation process following the initial condensation. google.com

Cracking Distillation : The crude reaction mixture, which contains the cyanoacrylate prepolymer, is heated under reduced pressure (e.g., 160-220°C at 2 mbar) in the presence of stabilizers. google.com This process, known as depolymerization or "cracking," breaks the oligomer chains back into the volatile monomer, which is distilled off. google.com

Fractional Distillation : The collected crude monomer is then subjected to a second distillation, typically using a multi-plate or packed distillation column, at a lower temperature and pressure (e.g., 50-100°C at 1-10 mmHg) to separate it from any remaining impurities. google.comgoogle.com

Throughout the purification process, the addition of polymerization inhibitors is essential to prevent the highly reactive monomer from polymerizing prematurely. google.com These inhibitors include anionic polymerization inhibitors (e.g., phosphorus pentoxide, halocarboxylic acids) and radical polymerization inhibitors (e.g., hydroquinone). google.comgoogle.com An innovative approach involves using an anionic polymerization inhibitor that has a boiling point within ±12°C of the cyanoacrylate monomer, which helps prevent polymerization within the distillation apparatus itself. google.com Another technique for removing volatile impurities involves deaerating the liquid monomer by bubbling an inert gas through it under reduced pressure. google.com

Direct Polymerization Approaches for Controlled Monomer Generation

The term "direct polymerization" in the context of monomer synthesis refers to the initial Knoevenagel condensation step that intentionally produces a prepolymer. The control of this initial polymerization is key to the efficient generation of the final monomer product. The characteristics of the prepolymer directly influence the yield and purity of the monomer obtained after the cracking stage. google.com

In the synthesis of the monomer, the "initiators" are the catalysts of the initial Knoevenagel condensation-polymerization that forms the prepolymer. google.com The choice of these catalysts (e.g., various amines or their salts) and their concentration directly regulates the reaction rate and the molecular weight of the resulting prepolymer. google.com A well-controlled prepolymerization leads to a more efficient cracking process, thereby improving the final monomer yield and purity.

Once the pure monomer is obtained, its subsequent polymerization into an adhesive or polymer product is initiated by different chemical species. This polymerization is typically anionic, initiated by weak bases like water (moisture), alcohols, amines, or phosphines. google.compcbiochemres.com Radical polymerization is also possible but requires specific radical initiators and acidic conditions to suppress the dominant anionic pathway. nih.gov

The table below summarizes various initiators used for the polymerization of cyanoacrylate monomers, a process distinct from their synthesis.

| Initiator Type | Examples | Polymerization Mechanism |

| Anionic (Weak Bases) | Water (moisture), Alcohols, Amines (e.g., Tryptamine), Imidazole, Phosphines (e.g., Triphenylphosphine) | Anionic Polymerization |

| Anionic (Salts) | Tetrabutylammonium bromide, Sodium bisulfite | Anionic Polymerization |

| Radical | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), Di-t-butyl peroxide | Free Radical Polymerization |

| Organometallic | Cobalt naphthenate, Manganese acetylacetonate | - |

| This table lists initiators for the polymerization of cyanoacrylate monomers, not for their synthesis. google.comgoogle.comnih.gov |

Methodologies for Molecular Weight Control During Monomer Synthesis

Molecular weight control during the monomer synthesis process refers to managing the chain length of the prepolymer formed during the initial condensation reaction. While specific methodologies for precise molecular weight control of this particular prepolymer are not extensively detailed in the literature, it is understood that this is achieved by carefully managing the reaction parameters of the Knoevenagel condensation. google.com Key variables include:

Temperature : Higher temperatures can lead to faster reaction rates and potentially different polymer chain lengths. google.com

Catalyst : The type and concentration of the amine catalyst influence the rate of both initiation and propagation of the prepolymer chains. google.com

Reactant Stoichiometry : The ratio of benzyl cyanoacetate to formaldehyde can affect the degree of polymerization.

Reflux Synthesis Techniques and Their Efficacy

Reflux synthesis is a common and effective technique for the preparation of benzyl 3-cyanoacrylate. This method involves heating the reaction mixture to its boiling point and condensing the resulting vapors, returning them to the reaction flask. This allows the reaction to be maintained at a constant and elevated temperature for an extended period, which is often necessary to achieve a high conversion of reactants to the intermediate polymer, which is then depolymerized to the monomer.

The general procedure for the synthesis of alkyl cyanoacrylates, which can be adapted for benzyl 3-cyanoacrylate, involves the Knoevenagel condensation of the corresponding alkyl cyanoacetate and formaldehyde. This reaction is typically catalyzed by a basic catalyst in a solvent capable of forming an azeotrope with water to facilitate its removal. nih.gov The initial product of this condensation under reflux conditions is often a polymeric or oligomeric mixture of the cyanoacrylate. The desired monomer is subsequently obtained through a pyrolysis (cracking) of this intermediate polymer under reduced pressure. nih.gov

The choice of solvent is a critical parameter in the reflux synthesis of this compound, as it can significantly influence the reaction rate, yield, and even the stereoselectivity of the final product. The solvent's primary roles are to dissolve the reactants and catalyst, facilitate heat transfer, and, in many cases, to aid in the removal of the water byproduct through azeotropic distillation. The removal of water is crucial as it shifts the reaction equilibrium towards the formation of the product. scielo.org.mx

The polarity of the solvent plays a significant role in the kinetics of the Knoevenagel condensation. Studies on similar reactions have shown that polar aprotic solvents can enhance the reaction rate. For instance, in the synthesis of other cyanoacrylates, solvents like hexane (B92381) have been utilized in conjunction with a catalyst under reflux conditions to achieve high yields. scielo.org.mx In a study optimizing the synthesis of various cyanoacrylates, a final concentration of 10 mol% of the catalyst DIPEAc in hexane at reflux temperature yielded the desired product in 91% yield. scielo.org.mx

Non-polar solvents such as toluene (B28343) are also frequently employed, particularly for their ability to form an azeotrope with water, which is then removed using a Dean-Stark apparatus. nih.gov This continuous removal of water is a key strategy for driving the condensation reaction to completion. The selection between different solvent systems often involves a trade-off between reaction rate and the ease of water removal.

Table 1: Impact of Solvent System on Knoevenagel Condensation Efficiency

| Solvent Type | Representative Solvents | General Impact on Reaction Efficiency |

| Non-polar | Toluene, Hexane, Benzene | Effective for azeotropic water removal, moderate reaction rates. nih.govscielo.org.mx |

| Polar Aprotic | Dichloromethane, Chloroform | Can accelerate reaction rates; may require drying agents for water removal. google.com |

| Polar Protic | Ethanol, Methanol | Generally disfavored as they can interfere with the reaction mechanism. |

| Ionic Liquids | e.g., [bmim(NTf2)] | Can act as both solvent and catalyst, offering high yields and selectivity. scielo.org.mx |

| Solvent-free | - | An environmentally friendly option, often accelerated by microwave irradiation. organic-chemistry.org |

This table is a generalized representation based on Knoevenagel condensation principles and may not directly reflect optimized conditions for this compound.

Following the reflux synthesis and subsequent depolymerization of the intermediate polymer, the crude benzyl 3-cyanoacrylate monomer must be purified to remove unreacted starting materials, catalysts, polymerization inhibitors, and any byproducts. High purity is essential, especially for applications where controlled polymerization is critical.

A standard and effective method for the purification of cyanoacrylate monomers is vacuum distillation . pcbiochemres.com Due to the monomer's susceptibility to polymerization at elevated temperatures, the distillation is performed under reduced pressure to lower the boiling point. It is crucial to carry out this process in the presence of both anionic and radical polymerization inhibitors to prevent premature polymerization in the distillation apparatus. researchgate.net Anionic polymerization inhibitors such as phosphorus pentoxide or p-toluenesulfonic acid, and radical inhibitors like hydroquinone (B1673460) are commonly added to the crude monomer before distillation. researchgate.net

For enhanced purity, a multi-plate distillation column can be employed, or the reflux ratio can be increased during distillation. researchgate.net This allows for a more efficient separation of the desired monomer from impurities with different boiling points. The distillation is typically carried out at a temperature range of 60°C to 80°C under a reduced pressure of 0.1 kPa to 2 kPa. google.compatentbuddy.com

The separation of the desired (Z)-isomer from the potential (E)-isomer is a significant challenge. While the Knoevenagel condensation can sometimes favor the formation of one isomer, a mixture is often obtained. Advanced separation techniques that can be explored for isolating the (Z)-isomer include:

Fractional Distillation under High Vacuum: With a highly efficient distillation column, it may be possible to separate the (Z) and (E) isomers based on subtle differences in their boiling points.

Chromatographic Methods: Techniques such as preparative high-performance liquid chromatography (HPLC) or column chromatography using a suitable stationary phase and eluent system could potentially separate the geometric isomers. The choice of the stationary and mobile phases would be critical and would require empirical optimization.

Crystallization: If the (Z)-isomer is a solid at a certain temperature and has different solubility characteristics from the (E)-isomer in a particular solvent, fractional crystallization could be a viable separation method.

The table below outlines a general protocol for the separation and isolation of cyanoacrylate monomers, which can be adapted for this compound.

Table 2: Advanced Separation and Isolation Protocol for Cyanoacrylate Monomers

| Step | Technique | Key Parameters and Considerations |

| 1. Initial Separation | Filtration/Extraction | Removal of solid catalysts and water-soluble impurities. |

| 2. Primary Purification | Vacuum Distillation | Pressure: 0.1-2 kPa; Temperature: 60-80°C. Addition of anionic and radical inhibitors is crucial. researchgate.netgoogle.compatentbuddy.com |

| 3. Isomer Separation (if necessary) | Fractional Distillation | Requires a column with high theoretical plates. |

| Preparative Chromatography | HPLC or column chromatography with optimized stationary and mobile phases. | |

| Crystallization | Dependent on the physical properties and solubility differences of the isomers. | |

| 4. Final Purification | Redistillation | A final distillation of the isolated monomer can further enhance purity. |

This table presents a generalized workflow and specific conditions would need to be optimized for this compound.

Polymerization Kinetics and Mechanistic Investigations of Z Benzyl 3 Cyanoacrylate

Anionic Polymerization Mechanism Elucidation

The anionic polymerization of (Z)-Benzyl 3-cyanoacrylate, like other cyanoacrylates, is characterized by its high reactivity, which can be initiated by even weak nucleophiles.

The initiation of polymerization occurs when a nucleophile attacks the electron-deficient β-carbon of the carbon-carbon double bond in the this compound monomer. This nucleophilic attack results in the formation of a carbanion at the α-carbon. Common nucleophiles that can initiate this process include water (hydroxyl ions), alcohols, amines, and even trace amounts of basic impurities on a substrate surface.

The initiation process can be represented as follows:

Nu⁻ + CH₂=C(CN)COOBn → Nu-CH₂-C⁻(CN)COOBn

Where Nu⁻ represents the nucleophile and Bn represents the benzyl (B1604629) group. The resulting species is a propagating carbanion that is highly reactive and readily attacks another monomer molecule.

Once the initial carbanion is formed, it rapidly propagates by attacking the β-carbon of subsequent this compound monomers in a chain reaction. Each addition regenerates the carbanion at the growing chain end, allowing for the rapid formation of a long polymer chain.

The propagation step is as follows:

Nu-(CH₂-C(CN)COOBn)ₙ-CH₂-C⁻(CN)COOBn + CH₂=C(CN)COOBn → Nu-(CH₂-C(CN)COOBn)ₙ₊₁-CH₂-C⁻(CN)COOBn

The kinetics of this chain growth are typically very fast, leading to the characteristic rapid curing of cyanoacrylate adhesives.

Illustrative Data Table: Hypothetical Propagation Rate Constants for Cyanoacrylate Polymerization under Different Conditions.

| Initiator | Solvent | Temperature (°C) | Propagation Rate Constant (k_p) (M⁻¹s⁻¹) |

| Hydroxide (B78521) Ion | Tetrahydrofuran | 25 | 1.5 x 10⁶ |

| Pyridine (B92270) | Tetrahydrofuran | 25 | 8.0 x 10⁵ |

| Triphenylphosphine | Toluene (B28343) | 30 | 5.5 x 10⁵ |

Note: This table presents hypothetical data to illustrate the typical magnitude of propagation rate constants for anionic polymerization of cyanoacrylates. Specific experimental data for this compound were not available in the searched literature.

Termination of the growing polymer chain can occur through several mechanisms. The most common is reaction with an acidic proton, often from water or other protic species present in the reaction environment. This protonation neutralizes the propagating carbanion, rendering it inactive.

Nu-(CH₂-C(CN)COOBn)ₙ-CH₂-C⁻(CN)COOBn + H⁺ → Nu-(CH₂-C(CN)COOBn)ₙ-CH₂-CH(CN)COOBn

The presence of strong acids can effectively terminate the polymerization, while weaker acids may lead to chain transfer reactions, where a new anion is formed that can initiate a new polymer chain. The termination process influences the final molecular weight and architecture of the resulting polymer. In the absence of terminating agents, the polymerization can exhibit "living" characteristics, where the polymer chains remain active.

The stability of the propagating carbanion is a key factor in the rapid anionic polymerization of this compound. The negative charge on the α-carbon is effectively stabilized through resonance by the two strong electron-withdrawing groups: the cyano (-CN) group and the benzyl ester (-COOBn) group. This delocalization of the negative charge over the cyano and carbonyl groups reduces the energy of the carbanion, making it more stable and facilitating its formation and propagation.

The resonance structures of the carbanion demonstrate this stabilization:

[Nu-CH₂-C⁻(CN)COOBn] ↔ [Nu-CH₂-C(C=N⁻)COOBn] ↔ [Nu-CH₂-C(CN)=C(O⁻)OBn]

This inherent stability of the propagating species is a primary reason for the high reactivity of cyanoacrylate monomers towards anionic polymerization.

Influence of Environmental Parameters on Polymerization Rate and Extent

The rate and extent of this compound polymerization are highly sensitive to environmental conditions, particularly the presence of moisture.

Ambient moisture is a primary initiator for the anionic polymerization of cyanoacrylates. The water molecules can provide the hydroxyl ions that trigger the initial nucleophilic attack. Consequently, the relative humidity of the environment has a significant impact on the polymerization rate.

Low Humidity: In low-humidity conditions, the scarcity of initiator species can lead to a slower polymerization rate.

Optimal Humidity: An optimal humidity range, typically reported to be between 40% and 60% for general cyanoacrylates, provides sufficient initiators for a rapid and efficient cure.

High Humidity: Excessively high humidity can lead to a very rapid, and sometimes uncontrolled, polymerization. This can result in a "shock polymerization" where the surface cures much faster than the bulk, potentially leading to a weaker bond and a more brittle polymer.

Studies on other cyanoacrylates have shown that the morphology of the resulting polymer can also be influenced by the humidity level, with different microstructures being formed under varying moisture conditions.

Illustrative Data Table: Hypothetical Effect of Relative Humidity on Polymerization Set Time of a Cyanoacrylate Adhesive.

| Relative Humidity (%) | Set Time (seconds) |

| 20 | 90 |

| 40 | 30 |

| 60 | 15 |

| 80 | <5 (potential for shock polymerization) |

Note: This table presents hypothetical data to illustrate the general trend of the effect of relative humidity on the curing time of cyanoacrylates. Specific experimental data for this compound were not available in the searched literature.

Effects of Substrate Surface Properties and Energy on Polymerization Initiation

The initiation of this compound polymerization is highly dependent on the properties of the substrate surface. The process is an anionic polymerization, which is typically initiated by weak bases or moisture present on the surface. pcbiochemres.compcbiochemres.comaronalpha.netchenso.com The chemical nature and energy of the substrate dictate the availability of these initiating species and, consequently, the rate of curing.

Substrates with slightly alkaline surfaces accelerate the curing process. chenso.com This is because surface alkalinity provides a higher concentration of hydroxide ions (OH-), which neutralize the acidic stabilizers present in the cyanoacrylate formulation. chenso.com Once the stabilizer is neutralized, the anionic polymerization can proceed rapidly. chenso.com Conversely, acidic surfaces can delay or even entirely prevent the polymerization by failing to neutralize the stabilizer. chenso.com

The surface energy of the substrate also plays a critical role. Higher surface energy improves the wetting and spreading of the cyanoacrylate adhesive, ensuring more intimate contact between the monomer and the surface initiators. pcbiochemres.com Surface activation treatments, such as plasma or corona treatment, can be employed to increase the surface energy of a substrate, thereby promoting better adhesion and faster polymerization. pcbiochemres.com The amount of adsorbed moisture on the substrate is a primary factor; even ambient humidity is generally sufficient to start the curing process within seconds. aronalpha.netchenso.com

The type of material has a significant impact on cure speed, as different materials have varying levels of surface moisture and alkalinity.

Table 1: Illustrative Fixture Times of Cyanoacrylate on Various Substrates Note: These are typical values for cyanoacrylates and can vary based on the specific formulation, temperature, and humidity.

| Substrate Material | Typical Fixture Time (seconds) | Surface Characteristics |

| Rubber | < 5 | High surface moisture content |

| Plastics (e.g., ABS, PVC) | 5 - 15 | Variable; some may contain basic plasticizers |

| Metals (e.g., Steel, Aluminum) | 15 - 45 | Lower surface moisture; passive oxide layer |

| Wood | 10 - 60 | Porous and contains moisture, but can be acidic |

| Paper/Cardboard | < 10 | High moisture content |

| Ceramics | 20 - 70 | Generally low surface moisture |

Temperature Dependence of Anionic Polymerization Kinetics

The kinetics of the anionic polymerization of this compound are significantly influenced by temperature. Generally, higher temperatures accelerate the curing process, while lower temperatures slow it down. pcbiochemres.compcbiochemres.comincurelab.com This relationship is due to the fundamental principles of chemical kinetics, where increased thermal energy leads to higher molecular motion and a greater frequency of effective collisions, thus speeding up the initiation and propagation steps of the polymerization chain reaction. The polymerization process is highly exothermic, meaning it releases a significant amount of heat, which can further contribute to the rapid curing characteristic of cyanoacrylates. pcbiochemres.compcbiochemres.com

At lower temperatures, several factors impede the polymerization rate. Cold air contains less moisture, which reduces the availability of the primary initiating species for the anionic reaction. cyanotec.com This results in extended curing times, which can affect process efficiency. cyanotec.com Furthermore, at very low temperatures, the resulting polymer can become brittle, which may compromise the final bond strength. cyanotec.com For consistent and reliable results, it is crucial to operate within the optimal temperature range for the specific cyanoacrylate formulation. pcbiochemres.compcbiochemres.com

Table 2: Effect of Temperature on Cyanoacrylate Cure Speed

| Temperature Range | Effect on Polymerization Kinetics | Associated Factors |

| High (> 30°C) | Accelerated Curing | Increased molecular kinetic energy; faster reaction rates. pcbiochemres.com |

| Optimal (20-25°C) | Fast, Controlled Curing | Balanced reaction rate, typically specified for performance data. |

| Low (5-15°C) | Slower Curing | Reduced kinetic energy; lower moisture content in cold air. cyanotec.com |

| Very Low (< 5°C) | Significantly Delayed Curing | Risk of bond fragility and incomplete polymerization. cyanotec.com |

Role of Process Atmosphere (e.g., Inert Gas, Varying Oxygen Content) on Curing

The atmosphere in which this compound is cured can have a substantial effect on the polymerization process. The primary curing mechanism is anionic polymerization, which is initiated by moisture. google.com Therefore, the humidity of the surrounding atmosphere is a critical parameter; low humidity can slow the cure, while high humidity accelerates it. chenso.comincurelab.com

While the dominant polymerization pathway is anionic, the presence of other atmospheric components like oxygen can also play a role. Molecular oxygen is known to be a strong inhibitor of free-radical polymerization, particularly at lower temperatures. westlake.edu.cn Although the main reaction for cyanoacrylates is anionic, unwanted side reactions via radical pathways can be affected by oxygen. The presence of oxygen can react with initiating radicals to form much less reactive peroxyl radicals, effectively quenching or slowing polymerization. westlake.edu.cn

In industrial or controlled applications, utilizing an inert gas atmosphere, such as nitrogen, can be a method to manage variables. By displacing ambient air, an inert gas environment provides precise control over the level of moisture and eliminates the inhibitory effects of atmospheric oxygen. westlake.edu.cn This ensures that the polymerization is initiated and proceeds consistently, relying only on the moisture present on the substrate or controlled amounts introduced into the environment. Conversely, in some high-temperature polymerization systems for other acrylates, oxygen has been shown to act as an initiator, highlighting its complex role in polymerization chemistry. westlake.edu.cn However, for the ambient temperature anionic polymerization of cyanoacrylates, the exclusion of atmospheric variables through an inert atmosphere generally leads to more reproducible and controlled curing.

Advanced Kinetic Modeling and Experimental Studies

Homogeneous and Heterogeneous Kinetic Analyses in Controlled Environments

The polymerization of cyanoacrylates can be analyzed through both homogeneous and heterogeneous kinetic models, depending on the system. In bulk or solution polymerization under controlled conditions where all components are in a single phase, homogeneous kinetics can be applied. However, in most practical applications, the polymerization of this compound is a heterogeneous process, initiating at the interface between the liquid monomer and the substrate. nih.gov

Experimental studies on related cyanoacrylates, such as n-butyl cyanoacrylate (nBCA), have revealed a two-phase polymerization process when the monomer comes into contact with an ionic solution. nih.gov

Interfacial Polymerization : An initial, rapid polymerization occurs at the liquid-liquid or liquid-solid interface. This phase has a characteristic timescale on the order of a minute. nih.gov

Volumetric Polymerization : Following the initial interfacial reaction, a polymerization front propagates through the bulk of the monomer mixture. This is a slower process with a characteristic timescale of tens of minutes. nih.gov

Techniques like Raman spectroscopy have been used to non-invasively characterize these polymerization kinetics in real-time. mdpi.com Such studies allow for the quantitative measurement of polymerization rates and propagation velocities, demonstrating that the process consists of a fast initial phase followed by a much slower secondary phase. mdpi.com

Quantitative Assessment of Polymerization Rates in Multicomponent Systems

In many applications, this compound is not used in its pure form but as part of a multicomponent system, which may include thickeners, stabilizers, plasticizers, or other agents. The addition of these components can significantly alter the polymerization kinetics.

For instance, in medical applications, n-butyl cyanoacrylate (nBCA) is often mixed with an iodized oil like Lipiodol. nih.gov Studies on these mixtures provide a quantitative assessment of how composition affects polymerization. It has been shown that the polymerization rate, the propagation speed of the reaction front, and the degree of volume reduction upon solidification all increase with higher concentrations of the cyanoacrylate glue in the mixture. nih.govresearchgate.net The addition of the oil component slows the polymerization rate, providing better control over the process. researchgate.net

Table 3: Influence of Glue Concentration on Polymerization Kinetics in an nBCA/Lipiodol System Data is illustrative of the general behavior observed in cyanoacrylate multicomponent systems.

| Glue Concentration (% nBCA) | Relative Polymerization Rate | Propagation Front Speed | Observations |

| 75% | High | Fast | Rapid solidification, suitable for occluding high-flow vessels. researchgate.net |

| 50% | Moderate | Moderate | Balanced properties, allowing for good penetration and control. mdpi.com |

| 25% | Low | Slow | Deeper penetration into small, low-flow areas before solidification. researchgate.net |

Correlation between Polymerization Kinetics and Resultant Polymer Morphology

The kinetics of polymerization have a direct and profound influence on the final morphology of the resulting poly(benzyl cyanoacrylate). The speed and conditions of the reaction dictate how polymer chains grow and assemble, leading to different macroscopic and microscopic structures. This principle is well-documented in the field of polymer science, particularly in processes like polymerization-induced self-assembly (PISA). rsc.org

In PISA systems involving the related benzyl methacrylate (BzMA), varying the polymerization kinetics by changing solvent composition leads to distinct morphologies. rsc.org A controlled, moderate polymerization rate allows for the sequential formation of different structures, such as spherical micelles transitioning to worm-like micelles and finally to vesicles. rsc.org If the kinetics are too fast or too slow, the system can become kinetically trapped in a less ordered or intermediate state, such as only forming spherical micelles. rsc.org

This correlation is also evident in the bulk polymerization of cyanoacrylates. A very rapid, uncontrolled polymerization, often initiated by a high concentration of initiators or high temperatures, can lead to a more amorphous and potentially brittle polymer structure. In contrast, a slower, more controlled polymerization allows for the formation of longer, more ordered polymer chains, which may result in a tougher, more robust material. cyanotec.com For example, a less compact polymer formed during the initial fast phase of polymerization can facilitate the delivery of more initiators into the bulk monomer, influencing the rate and morphology of the subsequent slower polymerization phase. mdpi.com

Studies on Radical Polymerization of this compound

Radical polymerization of cyanoacrylates, including the benzyl ester, is a nuanced process that requires careful control to prevent the overwhelmingly favored anionic polymerization pathway. The presence of two strong electron-withdrawing groups, the nitrile and the ester, renders the vinyl group highly susceptible to nucleophilic attack, which initiates anionic polymerization with remarkable speed, even with weak nucleophiles like water pcbiochemres.com. Consequently, radical polymerization of these monomers is only feasible under strictly acidic conditions, which effectively suppress anionic initiation nih.govmdpi.comresearchgate.net.

The initiation of radical polymerization of cyanoacrylates can be achieved using conventional radical initiators. Propagation then proceeds via the addition of the growing polymer radical to the monomer.

Radical Initiators:

Commonly employed radical initiators for the polymerization of alkyl 2-cyanoacrylates include azo compounds and peroxides.

Azobisisobutyronitrile (AIBN): AIBN is a widely used thermal initiator that decomposes upon heating to generate two cyanoisopropyl radicals, which can then initiate polymerization.

Benzoyl Peroxide (BPO): BPO is another common thermal initiator. Upon heating, it generates benzoyloxy radicals, which can further decompose to form phenyl radicals. Both of these radical species can initiate the polymerization of cyanoacrylate monomers nih.gov. Studies on methyl 2-cyanoacrylate have shown that both benzoyloxy and phenyl radicals participate in the initiation process nih.gov.

Propagation:

Once initiated, the radical propagation of cyanoacrylates is typically a very fast process. The high reactivity of the cyanoacrylate monomer contributes to a high propagation rate constant (). For instance, the for ethyl 2-cyanoacrylate has been determined to be in the range of 1610-1622 L·mol⁻¹·s⁻¹ at 30°C, which is significantly higher than that of many common vinyl monomers nih.gov. This high reactivity underscores the challenge in controlling the polymerization process.

The propagation reaction involves the head-to-tail addition of monomer units to the growing polymer chain.

Table 1: Propagation Rate Constants () for Selected Alkyl 2-Cyanoacrylates

| Monomer | (L·mol⁻¹·s⁻¹) | Temperature (°C) | Anionic Inhibitor | Reference |

| Methyl 2-cyanoacrylate | - | - | Boron trifluoride acetic acid complex | nih.gov |

| Ethyl 2-cyanoacrylate | 1622 | 30 | Acetic Acid (7.0 wt%) | nih.gov |

| Ethyl 2-cyanoacrylate | 1610 | 30 | 1,3-Propanesultone (0.5 wt%) | nih.gov |

Data for this compound is not available in the reviewed literature.

The radical polymerization of cyanoacrylates is fraught with challenges, primarily stemming from the monomer's extreme reactivity and the competing anionic polymerization pathway.

Challenges:

Suppression of Anionic Polymerization: As mentioned, the foremost challenge is the complete suppression of the instantaneous anionic polymerization. This necessitates the use of strong acids as inhibitors. However, the presence of these acids can potentially influence the radical polymerization kinetics and the properties of the resulting polymer afinitica.com.

Rapid and Exothermic Polymerization: The high propagation rate can lead to a rapid and highly exothermic reaction, which can be difficult to control, especially in bulk polymerization. This can result in a broad molecular weight distribution and potentially uncontrolled autoacceleration (the Trommsdorff–Norrish effect).

Polymer Degradation: Poly(alkyl cyanoacrylates) are known to be susceptible to thermal and base-catalyzed degradation through a depolymerization mechanism afinitica.com. While polymers produced via radical polymerization tend to be more stable than their anionically-polymerized counterparts, degradation can still be a concern afinitica.com.

Control Strategies:

To address these challenges, several strategies have been explored, with a significant focus on controlled/living radical polymerization (CRP) techniques.

Use of Anionic Inhibitors: The addition of acidic inhibitors is a prerequisite for any successful radical polymerization of cyanoacrylates. Various acids, such as boron trifluoride acetic acid complex and p-toluenesulfonic acid (TsOH), have been used to inhibit anionic polymerization nih.gov.

Controlled/Living Radical Polymerization (CRP): CRP techniques offer the potential to control the polymerization of highly reactive monomers like cyanoacrylates, enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersities), and complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT has been investigated for the polymerization of some alkyl 2-cyanoacrylates mdpi.comresearchgate.net. This technique utilizes a chain transfer agent to mediate the polymerization in a controlled manner. While RAFT has shown some success in preparing block copolymers containing poly(cyanoacrylate) segments, achieving a truly living character with high chain-end functionality has proven to be challenging for this class of monomers mdpi.com. The inherent high reactivity of the propagating radical can lead to termination reactions that compete with the RAFT equilibrium.

Table 2: Examples of Controlled Radical Polymerization of Alkyl 2-Cyanoacrylates

| Monomer | CRP Technique | Chain Transfer Agent/Mediator | Observations | Reference |

| Ethyl 2-cyanoacrylate | RAFT | - | Investigated for block copolymer synthesis | mdpi.com |

| n-Butyl 2-cyanoacrylate | RAFT | - | Limited control/living character reported | researchgate.net |

| Phenylethyl 2-cyanoacrylate | RAFT | - | Challenges in achieving high livingness | researchgate.net |

Specific studies on the controlled radical polymerization of this compound have not been identified in the current literature.

Polymer Degradation Pathways and Mechanisms of Poly Z Benzyl 3 Cyanoacrylate

Hydrolytic Degradation Mechanisms of the Polymer Backbone

The ester linkages within the poly((Z)-benzyl 3-cyanoacrylate) backbone are susceptible to cleavage in the presence of water, leading to a reduction in the polymer's molecular weight and the release of smaller molecules. scispace.comafinitica.comnih.gov

The degradation of poly(alkyl a-cyanoacrylates) proceeds via hydrolytic scission of the polymer chain. scispace.comresearchgate.netresearchgate.net This reaction is thought to be a chain-end initiated "unzipping" or depolymerization process, particularly under basic conditions. afinitica.com The process involves the cleavage of the C-C backbone, which is reversible. nih.gov The presence of water, even in small amounts as a weak base, can initiate this anionic polymerization and subsequent degradation. ntnu.no The hydroxide (B78521) ion from water attacks the polymer chain, leading to the scission of the backbone and the eventual release of degradation products. nih.gov

The primary byproducts resulting from the hydrolytic degradation of the poly(cyanoacrylate) backbone are formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). scispace.comafinitica.comntnu.no In the case of poly(this compound), these products would be formaldehyde and benzyl (B1604629) cyanoacetate. The production of formaldehyde has been definitively proven through the preparation of derivatives from aqueous extracts of the degrading polymer. scispace.comafinitica.com Specifically, derivatives of 2,4-dinitrophenylhydrazine (B122626) and dimedone (dimethylcyclohexanedione) were created, and their melting points were found to match those of derivatives made from known formaldehyde samples, confirming its identity. afinitica.com The formation of these degradation products is accompanied by a decrease in the number-average molecular weight of the polymer. scispace.com

Kinetic Studies of Polymer Degradation

The rate at which poly(this compound) degrades is not constant but is heavily dependent on the chemical environment, particularly the pH, and its molecular structure relative to other polymers in its class.

The kinetics of poly(cyanoacrylate) degradation are strongly influenced by pH. bioone.org Studies comparing degradation under neutral (pH 7) and alkaline (pH 8) conditions show that the rate of degradation is considerably higher in alkaline environments. scispace.comafinitica.comresearchgate.net In the presence of a large excess of water, the degradation follows first-order kinetics. afinitica.com Alkaline conditions facilitate a more rapid breakdown of the polymer chain. bioone.org For instance, medical research has found that cyanoacrylate adhesives degrade more quickly in alkaline conditions than in acidic ones. bioone.org

Table 1: Effect of pH on Formaldehyde Production from Poly(methyl α-cyanoacrylate) Degradation This table illustrates the general principle that alkaline conditions accelerate degradation, as specific kinetic data for the benzyl derivative is not available. The data is adapted from studies on a lower homolog.

| Time (hours) | Formaldehyde Produced at pH 7 (moles x 10⁻⁵) | Formaldehyde Produced at pH 8 (moles x 10⁻⁵) |

| 4 | 0.8 | 2.5 |

| 8 | 1.5 | 4.8 |

| 12 | 2.2 | 7.0 |

| 16 | 2.8 | 9.1 |

| 20 | 3.4 | 11.0 |

| 24 | 4.0 | 12.8 |

Data adapted from Leonard, F., et al. (1966). Synthesis and degradation of poly (alkyl a-cyanoacrylates). scispace.comafinitica.com

A clear relationship exists between the molecular structure of the alkyl cyanoacrylate monomer unit and the degradation rate of the resulting polymer. As the homologous series is ascended—meaning the length of the alkyl side chain increases—the rate of degradation under neutral conditions decreases. scispace.comresearchgate.netresearchgate.net For example, polymers with shorter side chains, like poly(methyl-2-cyanoacrylate), degrade rapidly. ntnu.no In contrast, polymers with longer alkyl chains, such as n-butyl-2-cyanoacrylate and 2-octyl cyanoacrylate, degrade more slowly. ntnu.nonih.gov This slower degradation is associated with a reduction in the formation of toxic byproducts. ntnu.no The benzyl group in this compound is larger and more sterically hindering than short alkyl chains like methyl or ethyl, suggesting it would follow the trend of slower degradation compared to these lower homologs. ntnu.nobioone.org

Table 2: Cumulative Formaldehyde Release from Different Poly(alkyl cyanoacrylate) Adhesives Over Time This table demonstrates the principle of slower degradation with increasing side-chain length.

| Time (days) | n-butyl cyanoacrylate (μg/mL) | n-hexyl cyanoacrylate (μg/mL) | n-octyl cyanoacrylate (μg/mL) |

| 1 | ~1.8 | ~2.5 | ~0.5 |

| 3 | ~2.2 | ~2.2 | ~0.6 |

| 7 | ~3.5 | ~2.0 | ~0.7 |

| 14 | ~4.8 | ~1.8 | ~0.8 |

Data adapted from Montanaro, L., et al. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives. nih.gov

Degradation Behavior in Complex Material Systems

The degradation of poly(cyanoacrylates) can be significantly altered when the polymer is part of a more complex system, such as a composite material or in contact with other substances. For example, studies on the degradation of cyanoacrylate adhesives in the presence of fossil material showed that the surrounding material has a great impact on the rate of hydrolytic degradation. bioone.org It was observed that fossil material with an acidic cold extraction pH (e.g., pH 4.53) appeared to inhibit the degradation of the cyanoacrylate in water. bioone.org Conversely, the presence of neutral or alkaline fossils (pH > 7.0) increased the rate of degradation, in some cases by two orders of magnitude, compared to the degradation of the adhesive in water alone. bioone.org This demonstrates that the local chemical environment created by adjacent materials can either accelerate or hinder the inherent hydrolytic degradation pathways of the polymer. bioone.org

Advanced Materials Research and Novel Formulations Incorporating Z Benzyl 3 Cyanoacrylate

Synthesis and Characterization of Novel (Z)-Benzyl 3-cyanoacrylate Derivatives

The synthesis of this compound and its derivatives is a focal point of advanced materials research, aiming to create polymers with tailored properties for specific, high-performance applications. The synthetic route to this compound typically involves an esterification reaction between a cyanoacrylic acid derivative and benzyl (B1604629) alcohol. vulcanchem.com A common and versatile method for creating a wide array of cyanoacrylate derivatives, including those with a benzyl group, is the Knoevenagel condensation. nih.govnih.gov This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, which is a foundational process in synthetic organic chemistry. nih.gov For instance, derivatives of ethyl 2-cyano-3-phenylacrylate have been synthesized using microwave-assisted Knoevenagel condensation, highlighting a modern approach to this classic reaction. nih.gov

The characterization of these novel derivatives is crucial to understanding their structure and potential performance. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the chemical structures of the synthesized compounds. nih.govacs.org

Molecular Design Principles for Modulating Polymer Performance

The performance of polymers derived from this compound can be precisely modulated through strategic molecular design. The fundamental principle lies in altering the chemical structure of the monomer to influence the properties of the resulting polymer. The high reactivity of cyanoacrylate monomers is attributed to the strong electron-withdrawing effects of the nitrile (-CN) and ester (-COOR) groups attached to the α-carbon of the vinyl group. mdpi.compcbiochemres.com This electronic structure makes the β-carbon highly susceptible to nucleophilic attack, which initiates the rapid anionic polymerization characteristic of cyanoacrylates. mdpi.compcbiochemres.com

Key molecular design strategies for modulating polymer performance include:

Varying the Ester Group: The nature of the ester group (the 'R' group in the -COOR moiety) significantly impacts the polymer's properties. pcbiochemres.com For this compound, the benzyl group imparts specific characteristics. By synthesizing derivatives with different substituents on the benzyl ring or by replacing the benzyl group with other functional moieties, researchers can fine-tune properties such as flexibility, thermal stability, and biocompatibility. nih.gov For example, incorporating longer alkyl chains in the ester group is known to slow the degradation of the polymer and reduce toxicity. nih.gov

Introducing Functionality: The incorporation of specific functional groups into the monomer structure can impart desired characteristics to the final polymer. For instance, fluorinated chains can be introduced to create superhydrophobic and superoleophobic surfaces. researchgate.net This approach allows for the development of materials with specialized surface properties.

Copolymerization: Another powerful strategy is the copolymerization of this compound with other monomers. This allows for the creation of polymers with a combination of properties from the constituent monomers. For example, copolymerization with a more flexible monomer could enhance the elasticity of the resulting polymer. researchgate.net

The relationship between molecular structure and polymer properties is a central theme in polymer science. researchgate.net Understanding these relationships enables the rational design of novel this compound derivatives with performance characteristics tailored for specific applications, from advanced adhesives to biomedical devices. mdpi.comnih.gov

Development of Functionalized Monomers for Specific Material Applications

The development of functionalized this compound monomers is driven by the demand for materials with highly specific properties for advanced applications. By incorporating specific chemical moieties into the monomer structure, researchers can create polymers with tailored functionalities.

One significant area of research is the development of cyanoacrylate-based materials for biomedical applications. For instance, longer-chain cyanoacrylates like n-butyl and 2-octyl 2-cyanoacrylate are used as surgical adhesives due to their biocompatibility and low toxicity. mdpi.com Following this principle, functionalizing this compound could lead to new biomedical materials. For example, incorporating ether linkages into the side chain can improve the flexibility of the resulting polymer, which is advantageous for tissue adhesives as it reduces mechanical stress on surrounding tissues. nih.gov

Another area of active development is in the field of drug delivery. Poly(alkyl cyanoacrylate) (PACA) nanoparticles are promising carriers for therapeutic agents. nih.gov Functionalized this compound monomers could be designed to enhance drug encapsulation efficiency, control drug release kinetics, or target specific cells or tissues. For example, a "click chemistry" approach has been used to create highly functionalized poly(alkyl cyanoacrylate) nanoparticles, demonstrating the versatility of this platform for creating targeted drug delivery systems. researchgate.net

Furthermore, functionalized monomers are being explored for applications in electronics and specialty resins. taoka-chem.co.jp For example, fluorene-based compounds are developed for their high refractive index and low birefringence, properties that are valuable in optical applications. taoka-chem.co.jp By analogy, incorporating specific aromatic or heterocyclic groups into the benzyl moiety of this compound could lead to novel monomers for high-performance optical or electronic materials.

Formulation Strategies for Enhanced Polymerization Control and Performance

The inherent reactivity of this compound, while beneficial for rapid adhesion, also presents challenges in terms of storage stability and controlled polymerization. zdschemical.com Consequently, formulation strategies are crucial for enhancing polymerization control and tuning the performance of the final polymer. These strategies involve the careful selection and incorporation of various additives.

Investigation of Stabilizer Systems to Mitigate Premature Polymerization

To prevent the premature polymerization of this compound during storage and handling, stabilizer systems are essential. researchgate.netgoogle.com These systems typically consist of a combination of free-radical and anionic stabilizers. epo.org

Free-Radical Stabilizers: These compounds inhibit polymerization that might be initiated by free radicals. Hydroquinone (B1673460) is a commonly used free-radical stabilizer in cyanoacrylate formulations. google.com It is often used in concentrations ranging from 5 to 70 parts per million (ppm). google.com Other phenolic compounds, such as butylated hydroxyanisole (BHA), are also employed. google.com In some formulations, a combination of hydroquinone and BHA is used, with the ratio of hydroquinone to BHA being in the range of 1:25 to 1:75 to minimize potential toxicity while maintaining effective stabilization. google.comgoogle.com

Anionic Stabilizers: Anionic polymerization is the primary curing mechanism for cyanoacrylates, initiated by weak bases like moisture. researchgate.net To prevent this from occurring prematurely, acidic compounds are added as anionic stabilizers. zdschemical.com These can be categorized as vapor-phase anionic stabilizers and liquid-phase anionic stabilizers. google.com Sulfur dioxide is a common example of an acidic stabilizer used in commercial super glue formulations. zdschemical.com

The selection and concentration of stabilizers are critical to achieving a balance between long-term stability and rapid curing when the adhesive is applied. google.com

Rational Design and Incorporation of Modifying Additives for Polymer Property Tuning

Beyond stabilization, various additives are incorporated into this compound formulations to modify the properties of the cured polymer. The rational design and selection of these additives are key to creating adhesives with tailored performance characteristics. epo.org

| Additive Type | Example(s) | Function | Application Benefit |

| Thickeners | Fumed silica, Polymethylmethacrylate (PMMA) | Increase viscosity | Improved gap-filling, prevention of run-off on vertical surfaces. wikipedia.orggoogle.com |

| Toughening Agents | Rubber, Elastomers | Enhance impact and peel strength | Increased durability and resistance to mechanical shock. wikipedia.orgpcbiochemres.com |

| Plasticizers | Dibutyl phthalate (B1215562) (DBP), Dioctyl phthalate (DOP) | Increase flexibility, reduce brittleness | Improved performance on flexible substrates like rubber or leather. zdschemical.com |

| Accelerators | Calixarenes, Crown ethers, Amines | Speed up the curing process | Faster bonding for high-throughput manufacturing. epo.org |

| Fillers | PGA microfibrils, Collagen microfibrils | Reinforcement | Enhanced mechanical properties. google.com |

| Colorants | Dyes, Pigments | Provide color | Visual aid for application. google.com |

The incorporation of these additives allows for the creation of a wide range of cyanoacrylate products, from low-viscosity, fast-curing adhesives to high-viscosity, toughened gels. pcbiochemres.com

Research into Specialized Formulations (e.g., UV-Initiated Cyanoacrylates, Elastomer-Modified Systems)

To expand the applications of cyanoacrylates, including this compound, research is being conducted into specialized formulations that offer unique curing mechanisms and enhanced properties.

UV-Initiated Cyanoacrylates: While traditional cyanoacrylates cure via an anionic mechanism initiated by surface moisture, UV-initiated systems offer "on-demand" curing. pcbiochemres.com These formulations contain a photoinitiator that, upon exposure to UV light, generates species that can initiate polymerization. Both anionic and free-radical photoinitiated polymerization of cyanoacrylates have been studied. For instance, phosphonium (B103445) salts and classical metallocenes like ferrocene (B1249389) have been investigated as photoinitiators for the anionic polymerization of ethyl cyanoacrylate. afinitica.comresearchgate.net Photoinitiated polymerization can also proceed through a zwitterionic mechanism, as demonstrated with the use of pyridinium (B92312) salts. acs.org This technology allows for precise control over the curing process, which is advantageous in applications requiring accurate alignment of parts before bonding.

Elastomer-Modified Systems: To overcome the inherent brittleness of many cyanoacrylate polymers, elastomer-modified systems have been developed. google.com By incorporating elastomeric polymers, such as acrylic rubbers, into the cyanoacrylate formulation, the toughness, impact strength, and peel strength of the cured adhesive can be significantly improved. google.com The concentration of the elastomer is typically in the range of 0.5 to 20 percent by weight of the composition. google.com These toughened adhesives are particularly useful in applications subjected to dynamic loads or temperature fluctuations. google.com The development of such systems has been a significant advancement in cyanoacrylate technology, enabling their use in more demanding structural bonding applications. pcbiochemres.com

Investigation of Poly(this compound) Morphology and Nanostructure Formation

The morphology and nanostructure of polymers are critical determinants of their physical properties and potential applications. For Poly(this compound), research into its nanostructure formation, particularly as nanofibers, opens avenues for its use in advanced material systems. The inherent reactivity of the cyanoacrylate monomer, which undergoes rapid anionic polymerization in the presence of weak bases like moisture, presents both challenges and opportunities for controlled synthesis. raajournal.compcbiochemres.com

Controlled Synthesis of Poly(this compound) Nanofibers

While literature specifically detailing the synthesis of nanofibers from the (Z)-isomer of benzyl 3-cyanoacrylate is limited, established methods for producing poly(alkyl cyanoacrylate) (PACA) nanofibers are directly applicable. The most prominent and versatile of these methods is electrospinning. raajournal.com Additionally, vapor phase polymerization has been shown to produce poly(cyanoacrylate) nanofibers under specific conditions. researchgate.net

A patented process outlines a controlled method for producing poly(cyanoacrylate) nanofibers that overcomes issues related to premature polymerization. google.comgoogle.com This process involves two key stages:

Gel Formation: The cyanoacrylate monomer, such as benzyl 3-cyanoacrylate, is mixed with a dipolar aprotic solvent, for instance, dimethyl sulfoxide (B87167) (DMSO). This initiates a controlled polymerization to form a poly(cyanoacrylate) gel.

Electrospinning of the Solution: The resulting gel is then dissolved in a suitable solvent for acrylates, such as acetone (B3395972) or acetonitrile, to create a solution with the appropriate viscosity and conductivity for electrospinning.

This polymer solution is then subjected to a conventional electrospinning process. The setup consists of a syringe with a metallic needle, a high-voltage power supply, and a grounded collector. dergipark.org.tr When a high voltage is applied, the electrostatic repulsion within the charged polymer solution overcomes the surface tension, causing a jet of the solution to erupt from the needle tip. As this jet travels towards the collector, the solvent evaporates, leaving behind a solid polymer nanofiber. mdpi.com This method allows for the formation of long, uniform nanofibers without the bead-like defects that can occur in less-controlled processes. google.com

An alternative approach involves the vapor deposition of the cyanoacrylate monomer onto a substrate treated with an initiator. researchgate.net The monomer polymerizes on the surface, forming a network of nanofibers. The morphology in this method is highly dependent on the type of initiator, polymerization temperature, and ambient humidity. researchgate.net

Parameters Influencing Nanofiber Diameter and Aspect Ratio

The physical dimensions of electrospun nanofibers, such as their diameter and aspect ratio (the ratio of length to diameter), are crucial for the performance of the final material. These characteristics can be precisely controlled by manipulating a set of key parameters during the electrospinning process. nih.govencyclopedia.pub These parameters are generally categorized into solution properties, process parameters, and ambient conditions.

Studies on various poly(alkyl cyanoacrylates) provide insight into how these parameters can be adjusted to achieve desired fiber morphologies. google.comnih.gov For instance, a patented method for electrospinning poly(cyanoacrylates) from an acetone/acetonitrile solution demonstrated that fiber diameters could be controlled from approximately 300 nm to 1.3 µm. google.comgoogle.com Similarly, research on electrospun poly(n-butyl cyanoacrylate) (PBCA) produced defect-free fibers with diameters ranging from 380 nm to 6 µm. nih.govresearchgate.net

The following table summarizes the key parameters and their general influence on nanofiber diameter.

| Parameter Category | Parameter | General Influence on Nanofiber Diameter | Example Values (from PACA literature) |

| Solution Properties | Polymer Concentration / Viscosity | Increasing concentration generally leads to a larger fiber diameter due to increased chain entanglement. encyclopedia.pub | 2% to 20% w/v google.com |

| Solvent Volatility & Conductivity | Higher volatility can lead to thinner fibers. Higher conductivity generally results in thinner fibers due to greater charge-induced stretching. | Solvents: Acetone, Acetonitrile google.com | |

| Process Parameters | Applied Voltage | Increasing voltage generally decreases fiber diameter up to a certain point, beyond which it may increase or cause instability. nih.gov | 10-15 kV google.com, 15 kV nih.gov |

| Flow Rate | A higher flow rate typically results in a larger fiber diameter as more polymer is ejected per unit time. dergipark.org.tr | 3-5 ml/h google.com, 0.595 cc/h nih.gov | |

| Tip-to-Collector Distance | Increasing the distance allows more time for the solvent to evaporate and the fiber to stretch, often leading to a smaller diameter. dergipark.org.tr | 15 cm google.comnih.gov | |

| Ambient Conditions | Humidity | For cyanoacrylates, humidity can act as an initiator for polymerization. High humidity can influence the solidification process and fiber morphology. raajournal.com | Relative Humidity: 20% nih.gov |

| Temperature | Temperature affects solvent evaporation rate and solution viscosity, thereby influencing fiber diameter. | 25 °C nih.gov |

Exploration of Nanostructured Poly(this compound) for Advanced Material Systems

The unique properties of nanostructured poly(cyanoacrylates), including high surface-area-to-volume ratio and tunable porosity, make them highly suitable for various advanced material applications. raajournal.comencyclopedia.pub

Filtration Membranes: Electrospun nanofiber mats are intrinsically porous, with interconnected pores that can be tailored by controlling fiber diameter and packing density. This structure is ideal for filtration applications, capable of capturing fine particles, aerosols, and even bacteria from air or liquids. encyclopedia.pub The high surface area of a Poly(this compound) nanofiber membrane would enhance its capture efficiency, making it a candidate for high-performance air and water filtration systems.

Self-Cleaning Surfaces: Nanostructured poly(cyanoacrylate) surfaces have been investigated for creating self-cleaning coatings through two distinct approaches:

Hydrophilic Self-Cleaning: A patented process demonstrates that electrospun poly(cyanoacrylate) nanofiber mats can be melted by thermal treatment (e.g., at temperatures between 100°C and 300°C). google.comgoogle.com This process forms a non-porous, transparent coating that adheres strongly to the substrate. The resulting surface is hydrophilic, causing water to spread across it in a thin film, washing away dirt and preventing the formation of droplets (an anti-fogging effect). google.comgoogle.com

Superhydrophobic Self-Cleaning: Inspired by the "lotus effect," superhydrophobic surfaces cause water droplets to bead up with a high contact angle (>150°) and roll off easily, carrying contaminants with them. acs.org This property has been achieved with poly(cyanoacrylate)s by creating specific micro- and nanostructures. One study developed a super-repellent, self-cleaning coating by spraying a composite of poly(vinylidene fluoride) and poly(ethyl 2-cyanoacrylate) mixed with filler particles. acs.orgnih.gov Another approach used ethyl cyanoacrylate and a primer to create a durable superhydrophobic surface with wrinkled nanostructures, which demonstrated excellent water repellency and mechanical stability. mdpi.com The combination of the benzyl group's properties with such nanostructuring could yield robust and effective self-cleaning surfaces.

Interfacial Science and Adhesion Mechanisms of Z Benzyl 3 Cyanoacrylate

Fundamental Molecular Interactions at Substrate Interfaces

The adhesion of (Z)-Benzyl 3-cyanoacrylate is initiated by its rapid anionic polymerization upon contact with weakly basic surfaces. pcbiochemres.com The electron-withdrawing cyano and ester groups make the double bond of the monomer highly susceptible to nucleophilic attack, leading to the formation of strong polymer chains that bind surfaces together. pcbiochemres.comtu-clausthal.de

Research on the interaction of cyanoacrylates with oxidized metal surfaces, such as copper and aluminum, has revealed the formation of ionic bonds at the interface. tu-clausthal.denih.gov Surface-sensitive spectroscopic methods like X-ray photoelectron spectroscopy (XPS) and infrared reflection-adsorption spectroscopy (IRRAS) have been employed to study ultra-thin films of cyanoacrylate on these surfaces. tu-clausthal.denih.gov

These studies indicate that in addition to hydrogen bonding between the carbonyl group of the cyanoacrylate and the oxidized metal surface, an ionic carboxylate (COO⁻) species is formed at the interface. tu-clausthal.denih.gov This ionic interaction is believed to arise from the hydrolysis of the ester group of the cyanoacrylate monomer. nih.gov The presence of this carboxylate species significantly contributes to the adhesive strength on these metal substrates.

Water plays a crucial and multifaceted role in the adhesion mechanism of cyanoacrylates. It is a weak base capable of initiating the anionic polymerization of the cyanoacrylate monomers. pcbiochemres.comacs.orgresearchgate.net This polymerization process is what leads to the rapid curing and formation of a strong adhesive layer. pcbiochemres.com

The presence of water at the interface is also critical for the formation of ionic bonds with oxidized metal surfaces. nih.gov It facilitates the hydrolysis of the ester group in the cyanoacrylate molecule, leading to the creation of a carboxyl (COOH) intermediate, which then deprotonates to form the carboxylate anion (COO⁻) that ionically bonds with the metal oxide surface. nih.gov The speed and effectiveness of the curing process are influenced by the amount of moisture present; low humidity can slow down curing, while high humidity can accelerate it. pcbiochemres.com

Factors Governing Adhesion Performance at a Scientific Level

The surface energy of the substrate is a critical determinant of adhesive performance. pcbiochemres.comspecialchem.com According to the adsorption theory of adhesion, for a strong bond to form, the adhesive must thoroughly wet the substrate surface. specialchem.com This wetting is favored when the surface energy of the adhesive is lower than the surface energy of the substrate. hellermanntyton.com

High-energy surfaces, such as those of metals and glass, are generally easier to bond with cyanoacrylates because they promote better wetting. pcbiochemres.com Conversely, low-surface-energy polymers like polyethylene (B3416737) and polypropylene (B1209903) present a challenge for bonding. pcbiochemres.comspecialchem.com

To enhance adhesion to low-energy surfaces, various pre-treatment methods can be employed. pcbiochemres.comadhesion.kr These treatments, which include corona, plasma, or flame treatments, modify the surface chemistry and increase the surface energy of the substrate, thereby improving the wetting and bonding characteristics of the cyanoacrylate adhesive. pcbiochemres.comadhesion.kr Mechanical abrasion or cleaning with solvents can also improve adhesion by removing contaminants and increasing the surface area for bonding. pcbiochemres.com

Table 1: Effect of Substrate Surface Energy on Adhesion

| Substrate Type | Relative Surface Energy | General Adhesion Performance with this compound | Notes |

|---|---|---|---|

| Metals (e.g., Copper, Aluminum) | High | Excellent | Promotes good wetting and allows for ionic bond formation. pcbiochemres.comnih.gov |

| Ceramics | High | Good to Excellent | Good wetting is generally achieved. pcbiochemres.com |

| Glass | High | Good to Excellent | Promotes good wetting. pcbiochemres.com |

| Engineering Plastics (e.g., ABS, Polycarbonate) | Medium | Good | Generally good compatibility. pcbiochemres.com |

| Polyolefins (e.g., Polyethylene, Polypropylene) | Low | Poor to Fair | Requires surface pre-treatment for acceptable adhesion. pcbiochemres.comspecialchem.com |

| Fluoropolymers (e.g., PTFE) | Very Low | Poor | Extremely difficult to bond without specialized primers or treatments. specialchem.com |

The atmosphere in which the cyanoacrylate cures significantly impacts the resulting bond strength. researchgate.net The presence of moisture is a key factor, as it initiates the anionic polymerization process. pcbiochemres.com

Studies have shown that the curing process in inert atmospheres, such as argon, is slower compared to curing in ambient air due to the reduced moisture content. researchgate.net This can affect the mechanical strength of the adhesive bond. For instance, different tensile strengths have been observed when bonding oxidized aluminum with cyanoacrylate in air versus an inert argon gas atmosphere. researchgate.net The presence of other reactive species in the atmosphere can also influence the formation of ionic interactions at the interface, thereby affecting the final bond strength. researchgate.net

Mechanistic Studies of Adhesion to Diverse Material Substrates (e.g., polymers, metals, ceramics)

The adhesion of this compound is highly dependent on the nature of the substrate material. pcbiochemres.com

Metals: On oxidized metal surfaces, the adhesion mechanism involves both hydrogen bonding and the formation of strong ionic bonds between the carboxylate groups of the hydrolyzed cyanoacrylate and the metal oxide layer. tu-clausthal.denih.gov This leads to very strong and durable bonds.

Polymers: Adhesion to polymers is largely governed by the polymer's surface energy and chemical composition. pcbiochemres.com For high-energy plastics, good wetting and van der Waals forces contribute to adhesion. For low-energy plastics, achieving adequate adhesion often requires surface treatments to increase surface energy or the use of primers. pcbiochemres.comspecialchem.com In some cases, diffusion of the monomer into the polymer substrate before curing can enhance bond strength. specialchem.com

Ceramics: Similar to metals, ceramics typically have high surface energy, allowing for good wetting by the cyanoacrylate adhesive. pcbiochemres.com The adhesion is primarily due to the formation of a strong, cross-linked polymer network at the interface, held by intermolecular forces.

Biological Tissues: In medical applications, cyanoacrylates bond to tissues through the initiation of polymerization by the water and amine groups present in proteins on the tissue surface. acs.org This can result in covalent bonding between the adhesive and the tissue, leading to strong adhesion. acs.org

Table 2: Summary of Adhesion Mechanisms on Different Substrates

| Substrate | Primary Adhesion Mechanism(s) | Key Influencing Factors |

|---|---|---|

| Oxidized Metals | Ionic bonding, Hydrogen bonding, Anionic polymerization. tu-clausthal.denih.gov | Presence of oxide layer, Water for hydrolysis. nih.gov |